4-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
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Overview
Description
4-Ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a chemical compound that belongs to the class of triazolo[4,3-a]pyrazines
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antiviral and antimicrobial activities . They are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
These compounds are known to bind to various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antiviral and antimicrobial activities, suggesting that they may affect pathways related to these biological processes .
Result of Action
Compounds with similar structures have been reported to exhibit cytotoxicity at certain concentrations , suggesting that this compound may also have cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core triazolo[4,3-a]pyrazine structure. The reaction conditions often require the use of strong bases, such as triethylamine, and solvents like xylene or dichloromethane. The process may also involve heating and cooling cycles to ensure the proper formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further analyzed and utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, 4-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases such as cancer, diabetes, and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Comparison with Similar Compounds
Sitagliptin Phosphate: A drug used for the treatment of type II diabetes mellitus.
Indole Derivatives: Compounds with various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Triazolo[4,3-a]quinoxaline Derivatives: Compounds with antiviral and antibacterial properties.
Uniqueness: 4-Ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide stands out due to its unique structural features and its potential applications in multiple scientific fields. Its ability to undergo various chemical reactions and its bioactive properties make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
4-ethyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-2-10-3-5-11(6-4-10)14(21)17-9-12-18-19-13-15(22)16-7-8-20(12)13/h3-8H,2,9H2,1H3,(H,16,22)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTJDMFHLDFBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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